![molecular formula C9H7N3OS B3833262 N-1,3-thiazol-2-ylnicotinamide](/img/structure/B3833262.png)
N-1,3-thiazol-2-ylnicotinamide
Overview
Description
N-1,3-thiazol-2-ylnicotinamide (TNAP) is a small molecule that has gained interest in scientific research due to its potential therapeutic properties. TNAP is a heterocyclic compound that contains a thiazole ring and a nicotinamide moiety. This compound has been shown to exhibit anti-inflammatory, anticancer, and anti-fibrotic properties.
Mechanism of Action
Target of Action
N-(1,3-thiazol-2-yl)pyridine-3-carboxamide, also known as N-Thiazol-2-yl-nicotinamide or N-1,3-thiazol-2-ylnicotinamide, is a compound that has been associated with diverse biological activities Thiazole derivatives have been found to interact with various targets, including dna and topoisomerase ii , and have shown antimicrobial and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, suggests that the compound’s action may be influenced by the solvent environment .
Advantages and Limitations for Lab Experiments
One advantage of N-1,3-thiazol-2-ylnicotinamide is that it is a small molecule that can be easily synthesized. Additionally, this compound has been shown to exhibit multiple therapeutic properties, making it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic properties.
Future Directions
There are several future directions for N-1,3-thiazol-2-ylnicotinamide research. One direction is to optimize the synthesis method to increase the yield and purity of this compound. Another direction is to further investigate the mechanism of action of this compound to optimize its therapeutic properties. Additionally, this compound could be tested in animal models of various diseases to determine its efficacy in vivo. Finally, this compound could be further developed as a drug candidate for the treatment of inflammatory diseases, cancer, and fibrosis.
Conclusion:
In conclusion, this compound is a small molecule that has gained interest in scientific research due to its potential therapeutic properties. This compound exhibits anti-inflammatory, anticancer, and anti-fibrotic properties, and has been extensively studied for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic properties.
Scientific Research Applications
N-1,3-thiazol-2-ylnicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-fibrotic properties by inhibiting the production of collagen.
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9/h1-6H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXGTZLXSYSIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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